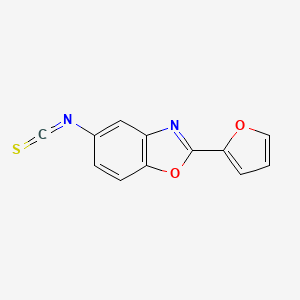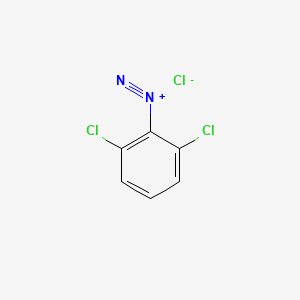
2,6-Dichlorobenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various substitution reactions, making diazonium salts valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzene-1-diazonium chloride is typically synthesized from 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{2,6-Dichloroaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain low temperatures and prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichlorobenzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions:
Substitution by Halides: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to form 2,6-dichlorobromobenzene or 2,6-dichlorochlorobenzene.
Substitution by Hydroxides: Heating with water to form 2,6-dichlorophenol.
Coupling Reactions: Reacting with phenol or aniline derivatives in alkaline conditions to form azo dyes.
Major Products:
- 2,6-Dichlorobromobenzene
- 2,6-Dichlorochlorobenzene
- 2,6-Dichlorophenol
- Azo dyes
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzene-1-diazonium chloride has several applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
- Biology: Employed in the labeling of biomolecules for detection and analysis.
- Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
- Industry: Applied in the production of synthetic dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution reactions, where the diazonium group is replaced by a nucleophile. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by the nucleophile to form the final product.
Vergleich Mit ähnlichen Verbindungen
- Benzenediazonium chloride
- 2,4-Dichlorobenzene-1-diazonium chloride
- 4-Chlorobenzene-1-diazonium chloride
Comparison: 2,6-Dichlorobenzene-1-diazonium chloride is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This substitution pattern influences the reactivity and selectivity of the compound in various chemical reactions. Compared to benzenediazonium chloride, the dichloro derivative exhibits different reactivity due to the electron-withdrawing effects of the chlorine atoms.
Eigenschaften
CAS-Nummer |
43142-73-0 |
|---|---|
Molekularformel |
C6H3Cl3N2 |
Molekulargewicht |
209.5 g/mol |
IUPAC-Name |
2,6-dichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H3Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3H;1H/q+1;/p-1 |
InChI-Schlüssel |
ICVRSZZKVKXKIV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[N+]#N)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


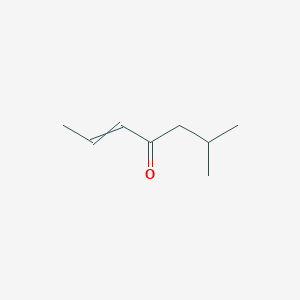
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
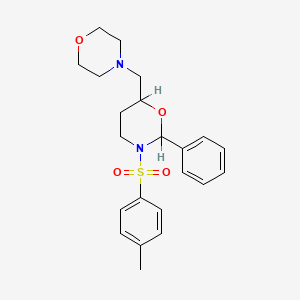
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
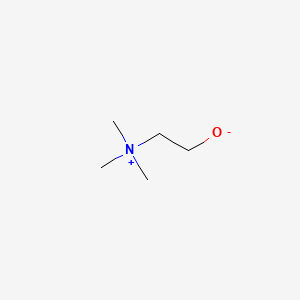
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
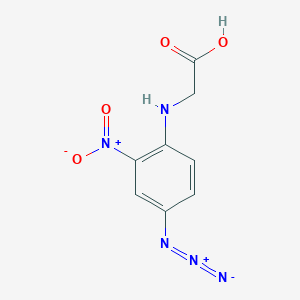
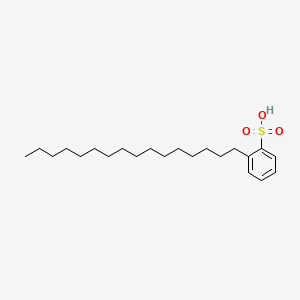
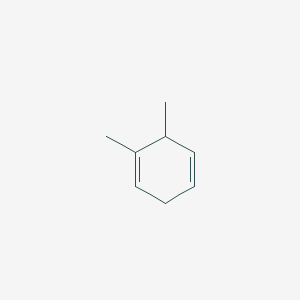

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
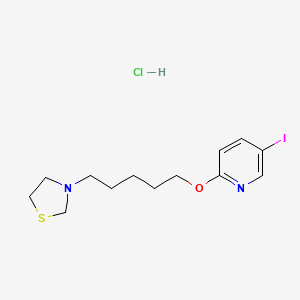
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
